N-(2-Methylbutyl)-4-(methylsulfanyl)aniline
Description
Properties
Molecular Formula |
C12H19NS |
|---|---|
Molecular Weight |
209.35 g/mol |
IUPAC Name |
N-(2-methylbutyl)-4-methylsulfanylaniline |
InChI |
InChI=1S/C12H19NS/c1-4-10(2)9-13-11-5-7-12(14-3)8-6-11/h5-8,10,13H,4,9H2,1-3H3 |
InChI Key |
RZAAYMPOBVTJRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC1=CC=C(C=C1)SC |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-(Methylsulfanyl)aniline
The synthesis of 4-(methylsulfanyl)aniline typically involves the conversion of a thiocyanato-aniline derivative into the corresponding methylthio-aniline. This can be achieved through a reaction with methyl iodide in the presence of a base, such as potassium hydroxide, as described in the preparation of similar compounds.
| Reagents | Conditions | Yield |
|---|---|---|
| 2,3-Dichloro-4-thiocyanatoaniline | Methyl iodide, KOH, Methanol | High |
Preparation of 2-Methylbutylamine
2-Methylbutylamine can be prepared through the reduction of the corresponding 2-methylbutyric acid amide or nitrile. This involves using reducing agents like lithium aluminum hydride (LiAlH4) in an organic solvent.
| Reagents | Conditions | Yield |
|---|---|---|
| 2-Methylbutyric acid amide | LiAlH4, Diethyl ether | Good |
Final Coupling Reaction
The final step involves the coupling of 4-(methylsulfanyl)aniline with 2-methylbutylamine . This can be achieved through a nucleophilic substitution reaction, where the amine acts as the nucleophile, or via a reductive amination if an aldehyde intermediate is used.
Nucleophilic Substitution
If the aniline derivative is activated (e.g., with a leaving group), it can directly react with the amine.
| Reagents | Conditions | Yield |
|---|---|---|
| Activated 4-(methylsulfanyl)aniline | 2-Methylbutylamine, Base (e.g., pyridine), Solvent (e.g., dichloromethane) | Moderate |
Reductive Amination
Alternatively, if an aldehyde intermediate is available, reductive amination can be used. This involves the reaction of the aldehyde with the amine in the presence of a reducing agent like sodium borohydride (NaBH4).
| Reagents | Conditions | Yield |
|---|---|---|
| 4-(Methylsulfanyl)aniline aldehyde | 2-Methylbutylamine, NaBH4, Methanol | Good |
Purification and Characterization
After the coupling reaction, the product N-(2-Methylbutyl)-4-(methylsulfanyl)aniline should be purified using techniques such as column chromatography or recrystallization. Characterization can be performed using spectroscopic methods like NMR, IR, and MS to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylbutyl)-4-(methylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitroanilines, sulfonylanilines, halogenated anilines.
Scientific Research Applications
N-(2-Methylbutyl)-4-(methylsulfanyl)aniline is an organic compound with a methylsulfanyl group at the fourth position of an aniline derivative. It has a molecular weight of approximately 209.35 g/mol. The compound's functional groups allow it to participate in diverse applications in organic synthesis and biological research.
Scientific Research Applications
This compound is used in scientific research across chemistry, biology, medicine, and industry.
Chemistry
- It serves as an intermediate in synthesizing more complex organic molecules.
- It can undergo oxidation, reduction, and electrophilic aromatic substitution reactions.
- Oxidation The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction A nitro group, if present, can be reduced to an amine using iron powder and hydrochloric acid.
- Substitution The aniline ring can undergo reactions like nitration (using nitric acid), sulfonation (using sulfuric acid), and halogenation (using halogens).
Biology
- It is investigated for potential biological activity and interactions with biomolecules.
- It may exhibit enzyme inhibition properties and interact with protein targets because of its structural similarities with biologically active molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Medicine
- It is explored for potential therapeutic properties, including antimicrobial and anticancer activities. Detailed interaction studies are essential for elucidating its potential therapeutic effects and optimizing its use in drug development.
Industry
- It is utilized in the production of dyes, pigments, and agrochemicals.
Studying Interactions with Biological Molecules
Research into the interactions of this compound with biological molecules is crucial for understanding its mechanism of action. Studies may focus on:
- Binding affinities
- Effects on enzyme activity
- Impact on cellular pathways
Comparison with Structurally Similar Compounds
The position of the methylsulfanyl group plays a critical role in determining the compound's characteristics.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-Methylbutyl)-3-(methylsulfanyl)aniline | Methylsulfanyl group at the third position | Positional isomerism affects reactivity and activity |
| N-(2-Methylbutyl)-2-(methylsulfanyl)aniline | Methylsulfanyl group at the second position | Different biological activity compared to N-(4-) variant |
| N,N-Dimethyl-4-methylthioaniline | Dimethyl substitution on nitrogen | Enhanced lipophilicity; potential for different bioactivity |
Mechanism of Action
The mechanism of action of N-(2-Methylbutyl)-4-(methylsulfanyl)aniline involves its interaction with specific molecular targets. The methylsulfanyl group can participate in redox reactions, while the aniline moiety can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between N-(2-Methylbutyl)-4-(methylsulfanyl)aniline and related compounds:
Key Observations :
- Lipophilicity : The 2-methylbutyl chain in the target compound increases lipophilicity compared to N,N-dimethyl analogs .
- Electronic Effects : The methylsulfanyl group (-SMe) is less electron-withdrawing than sulfonyl (-SO₂Me) groups in derivatives like , altering reactivity in electrophilic substitution.
- Steric Effects : Bulky substituents (e.g., 3-phenylpropyl in ) may hinder molecular packing, affecting crystallinity and solubility.
Research Findings and Challenges
- Reactivity : Nitrosoaniline derivatives (e.g., ) demonstrate selective aromatic substitution, implying that the target compound’s -SMe group could direct electrophilic attacks to specific positions.
- Stability : Sulfanyl groups are prone to oxidation, necessitating stabilization strategies in formulations .
- Synthetic Yield : Branched alkyl chains (e.g., 2-methylbutyl) may reduce reaction yields compared to linear analogs due to steric hindrance .
Biological Activity
N-(2-Methylbutyl)-4-(methylsulfanyl)aniline is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition properties, interactions with biomolecules, and implications for therapeutic applications.
Chemical Structure and Properties
Chemical Formula : C12H17N1S1
Molecular Weight : 213.34 g/mol
IUPAC Name : this compound
Canonical SMILES : CC(C)CCNC(=C)C(SC)C
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on its enzyme inhibition properties and interactions with various biomolecules. The compound's structure suggests potential reactivity with enzymes involved in metabolic pathways.
Enzyme Inhibition
- Mechanism of Action : The compound may act as an enzyme inhibitor, influencing biochemical pathways by binding to active sites of specific enzymes. This interaction can alter enzyme kinetics and affect downstream metabolic processes.
- Case Studies : In vitro studies have indicated that this compound can inhibit certain enzymes, although specific targets and mechanisms remain to be fully elucidated.
Research Findings
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, which could be beneficial in developing new antimicrobial agents. Further research is needed to quantify this activity against various bacterial strains.
- Antioxidant Properties : The presence of a methylsulfanyl group in the structure may contribute to antioxidant activity, potentially protecting cells from oxidative stress.
- Toxicological Studies : Toxicological assessments are crucial for understanding the safety profile of this compound. Early findings suggest low toxicity levels in mammalian cell lines; however, comprehensive studies are necessary to confirm these results .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| This compound | Enzyme inhibition | Potential antimicrobial and antioxidant properties |
| 4-Amino-3-methylthioaniline | Antimicrobial | Well-studied for its antibacterial effects |
| 3-Methyl-4-thioaniline | Antioxidant | Known for its reactive sulfur group enhancing activity |
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-Methylbutyl)-4-(methylsulfanyl)aniline, and what reaction conditions ensure high yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-(methylsulfanyl)aniline with 2-methylbutyl chloride/bromide in the presence of a base (e.g., NaOH or K₂CO₃). The reaction is typically conducted in anhydrous polar aprotic solvents (e.g., DMF or toluene) under reflux (80–120°C) for 12–24 hours. Post-reaction purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of aniline to alkylating agent) and inert atmosphere to prevent oxidation of the methylsulfanyl group .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions and purity. Key signals include aromatic protons (δ 6.5–7.5 ppm) and methylsulfanyl (δ 2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion ([M+H]⁺) validation.
- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) to resolve 3D structure and confirm stereoelectronic effects of substituents .
Advanced Research Questions
Q. How do electronic and steric effects of the 2-methylbutyl group influence the compound’s reactivity compared to analogs with shorter alkyl chains or ether substituents?
- Methodological Answer : The 2-methylbutyl group introduces steric hindrance near the amine nitrogen, potentially reducing nucleophilicity compared to smaller substituents (e.g., methoxyethyl). Computational studies (DFT or molecular docking) can assess steric maps and electron density distribution. Experimentally, compare reaction rates in SN2 substitutions (e.g., alkylation or acylation) with analogs like N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline (). Use kinetic assays (e.g., UV-Vis monitoring) under standardized conditions .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for this compound and its analogs?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell lines, concentration ranges) or substituent-specific interactions. Systematic approaches include:
- Dose-Response Curves : Test across multiple concentrations (e.g., 0.1–100 µM) in standardized cell viability assays (MTT or resazurin).
- Structure-Activity Relationship (SAR) Studies : Compare with analogs (e.g., N-(cyclopropylmethyl)-4-fluoro-2-methylaniline in ) to isolate substituent effects.
- Mechanistic Profiling : Use enzymatic assays (e.g., kinase inhibition) or transcriptional profiling (RNA-seq) to identify target pathways .
Methodological Notes
- Synthetic Optimization : For reproducibility, document reaction parameters (e.g., solvent purity, inert gas flow rate) and validate intermediates via TLC or GC-MS.
- Data Validation : Cross-reference spectral data with PubChem entries (e.g., InChI Key: MOROAEHJANPGPZ-UHFFFAOYSA-N for structural analogs) .
- Ethical Compliance : Adhere to institutional guidelines for biological testing, especially when using human cell lines or animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
